Cas no 10024-04-1 (4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-)
10024-04-1 structure
Product Name:4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-
CAS No:10024-04-1
MF:C20H21ClN4
MW:352.860543012619
CID:200807
PubChem ID:2265943
Update Time:2025-04-19
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-
- Quinoline,7-chloro-4-[p-(4-methyl-1-piperazinyl)anilino]- (8CI)
- cid_2265943
- 10024-04-1
- (7-Chloro-quinolin-4-yl)-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine
- 7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine
- WAY-299418
- CHEMBL1424003
- Oprea1_751580
- 7-chloranyl-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
- REGID_for_CID_2265943
- BDBM72826
- ChemDiv1_022005
- (7-chloro-4-quinolyl)-[4-(4-methylpiperazino)phenyl]amine
- SCHEMBL14758370
- SMR000517023
- Cambridge id 6054217
- 7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine
- MLS001203414
- AKOS000541514
- Oprea1_750899
- HMS649I05
-
- Inchi: 1S/C20H21ClN4/c1-24-10-12-25(13-11-24)17-5-3-16(4-6-17)23-19-8-9-22-20-14-15(21)2-7-18(19)20/h2-9,14H,10-13H2,1H3,(H,22,23)
- InChI Key: LJSIXDJBHLLWHD-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=CC=2NC1C=CC(=CC=1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 352.14573
- Monoisotopic Mass: 352.1454744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- Color/Form: Solid powder
- PSA: 31.4
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]- Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
10024-04-1 (4-Quinolinamine,7-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk